methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

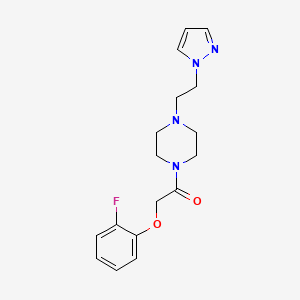

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, also known as methyl 3-methyl-1H-pyrazol-1-ylpropanoate, is an organic compound belonging to the family of pyrazoles. It is a colorless solid that is soluble in water and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the research of biochemical and physiological effects.

Applications De Recherche Scientifique

Organic Synthesis and Coordination Chemistry

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for designing novel metal-based catalysts, sensors, and luminescent materials. Researchers explore its coordination behavior with different metal ions, leading to the synthesis of diverse complexes with tailored properties .

Photophysical Properties and Organic Light-Emitting Diodes (OLEDs)

The combination of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate with platinum(II) results in cyclometalated Pt(II) complexes. These complexes exhibit intriguing photophysical properties, including fluorescence. Researchers investigate their luminescence behavior, electronic transitions, and band gaps. Such complexes have applications in OLEDs, where they contribute to efficient light emission .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including derivatives of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, have shown promising pharmacological effects. Researchers have synthesized and evaluated these compounds for their antileishmanial and antimalarial activities. Structural modifications can enhance their efficacy against these parasitic diseases .

Cancer Research and Growth Inhibition

Exploring the pyrazole core, scientists have investigated the growth inhibition properties of related compounds. While not directly methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, these studies provide insights into the potential of pyrazole-based molecules in cancer therapy. Researchers examine their effects on cancer cell lines, including prostate cancer cells (e.g., PC-3 cells) .

Anti-Inflammatory and Analgesic Activities

Indole derivatives containing pyrazole moieties have demonstrated anti-inflammatory and analgesic properties. Although not specific to methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, these findings highlight the broader potential of pyrazole-based compounds in managing pain and inflammation .

Mécanisme D'action

Target of Action

Compounds with a similar pyrazole core have been shown to interact with various biological targets, such as nicotinamide phosphoribosyltransferase (nampt) .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, including direct inhibition .

Biochemical Pathways

Similar compounds have been shown to affect the nad+ salvage pathway .

Result of Action

Similar compounds have shown potent activity in various biological assays .

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(3-methylpyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-4-5-10(9-6)7(2)8(11)12-3/h4-5,7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCJDGZAGPDEKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2911592.png)

![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2911593.png)

![(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2911600.png)

![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate](/img/no-structure.png)

![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)

![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)

![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)